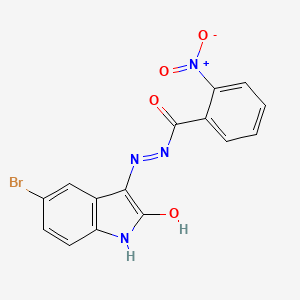
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-nitrobenzohydrazide, commonly known as 5-Br-PAD, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative of indole-2,3-dione, which has been shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
5-Br-PAD has been used in various scientific research applications, such as studying the role of protein kinases in cancer and neurodegenerative diseases. It has been shown to inhibit the activity of protein kinases, such as GSK-3β and CDK5, which are involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of these kinases has been suggested as a potential therapeutic strategy for cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-Br-PAD involves the inhibition of protein kinases by binding to their active sites. The compound has been shown to interact with the ATP-binding pocket of GSK-3β and CDK5, thereby preventing the phosphorylation of their substrates. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-Br-PAD has been shown to exhibit various biochemical and physiological effects, such as inducing cell cycle arrest and apoptosis in cancer cells, promoting neurite outgrowth and synaptic plasticity in neurons, and improving cognitive function in animal models of Alzheimer's disease. These effects are likely mediated by the inhibition of protein kinases and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Br-PAD in lab experiments include its high potency and selectivity for protein kinases, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also limitations to its use, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Br-PAD. One direction is to further investigate its therapeutic potential in cancer and neurodegenerative diseases, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Another direction is to explore its role in other biological processes, such as inflammation, metabolism, and immune function, which may have implications for the treatment of various diseases. Additionally, the development of novel derivatives and analogs of 5-Br-PAD may lead to the discovery of more potent and selective inhibitors of protein kinases.
Synthesemethoden
The synthesis of 5-Br-PAD involves the reaction of 5-bromo-2-oxoindoline-3-acetic acid with 2-nitrobenzohydrazide in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow solid, which is then purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O4/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20(23)24/h1-7,17,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNEYOMOPTBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

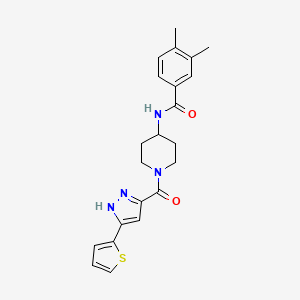
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/no-structure.png)
![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine](/img/structure/B2847830.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
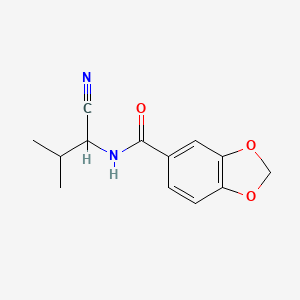
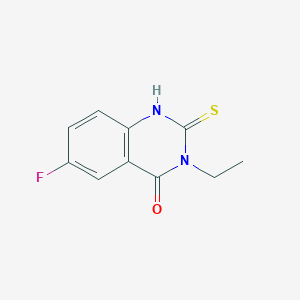
![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
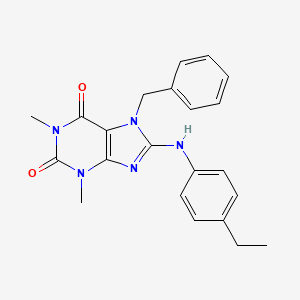

![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)